molecular formula C17H12N6O4S2 B2781185 5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-16-6

5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2781185
M. Wt: 428.44
InChI Key: XZSKMFIKMGPJPU-UHFFFAOYSA-N
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Description



  • The compound belongs to the class of pyrimidine derivatives.

  • It exhibits a wide range of pharmacological activities.

  • It has been employed in the design of privileged structures in medicinal chemistry.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions, which are detailed in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure includes a pyrimidine core with additional functional groups.

    • The specific arrangement of atoms and bonds determines its properties.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, such as substitution, addition, or cyclization.

    • These reactions can impact its stability, reactivity, and biological activity.





  • Physical And Chemical Properties Analysis



    • Specific physical properties (melting point, solubility, etc.) and chemical properties (pKa, stability) would require experimental data.

    • These properties influence its formulation and use.




  • Safety And Hazards



    • Safety data, toxicity, and potential hazards are not provided here.

    • Researchers should assess these aspects during drug development.




  • Future Directions



    • Investigate its potential as an anti-fibrotic drug.

    • Explore structure-activity relationships for improved selectivity.

    • Conduct preclinical studies to evaluate efficacy and safety.




    Please note that this analysis is based on available literature, and further research is essential for a complete understanding of this compound123


    properties

    IUPAC Name

    5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H12N6O4S2/c24-14(13-10-20-17-23(15(13)25)8-9-28-17)21-11-2-4-12(5-3-11)29(26,27)22-16-18-6-1-7-19-16/h1-10H,(H,21,24)(H,18,19,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XZSKMFIKMGPJPU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H12N6O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    428.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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